molecular formula C6H6N2O B2743401 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile CAS No. 2119900-73-9

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Cat. No.: B2743401
CAS No.: 2119900-73-9
M. Wt: 122.127
InChI Key: MNYHPCBHCDWOKS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a chemical compound with the CAS Number: 2119900-73-9 . It has a molecular weight of 122.13 and its IUPAC name is 2-(4-methylisoxazol-3-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 15 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Analytical Chemistry Applications

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile has been instrumental in the development of analytical methods for detecting and quantifying substances. For instance, it has been used in high-pressure liquid chromatography (HPLC) techniques to determine plasma levels of specific drugs and metabolites. Its properties facilitate the separation and identification of compounds in complex biological matrices, enhancing the accuracy and sensitivity of analytical outcomes (Wheeler et al., 1978).

Pharmacokinetic Studies

In pharmacokinetics, this compound plays a crucial role in studying the metabolism and distribution of drugs within the body. By enabling precise measurement of drug concentrations in various body fluids, researchers can better understand the dynamics of drug absorption, distribution, metabolism, and excretion. This knowledge is vital for optimizing drug dosages and improving therapeutic efficacy (Koeppe et al., 1987).

Environmental Toxicology

The compound's involvement in environmental toxicology research highlights its utility in assessing the impact of chemicals on health and ecosystems. Studies focusing on the toxicity profiles of various substances often utilize this compound as a reference or tool in elucidating mechanisms of action, evaluating toxic effects, and developing safety guidelines (Lee et al., 2014).

Safety and Hazards

The safety information for 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYHPCBHCDWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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